molecular formula C12H9BrClNO2 B3386837 Ethyl 7-bromo-2-chloroquinoline-4-carboxylate CAS No. 762260-65-1

Ethyl 7-bromo-2-chloroquinoline-4-carboxylate

Cat. No.: B3386837
CAS No.: 762260-65-1
M. Wt: 314.56 g/mol
InChI Key: RQPPQLYGLLRMFC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2-chloroquinoline-4-carboxylate (CAS 762260-65-1) is a high-value quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. This compound is of significant interest for the development of novel antimalarial agents. It features a versatile halogenated structure where the bromo and chloro substituents allow for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Research indicates that the 4-oxo-3-carboxyl quinoline scaffold is a novel and potent chemotype active against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of Plasmodium falciparum . The primary mechanism of action for related quinolone esters is believed to be the inhibition of the parasite's cytochrome bc1 complex, a validated target in the mitochondrial electron transport chain, leading to a collapse of the transmembrane electrochemical potential and parasite death . As a strategic building block, this compound can be used to synthesize diverse analogues aimed at optimizing physicochemical properties, overcoming resistance, and improving pharmacokinetic profiles . Beyond antimalarial research, its reactive handles make it a valuable precursor for synthesizing complex molecules targeting other diseases, with potential applications in the development of kinase inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

ethyl 7-bromo-2-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-11(14)15-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPQLYGLLRMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855814
Record name Ethyl 7-bromo-2-chloroquinoline-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762260-65-1
Record name Ethyl 7-bromo-2-chloro-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762260-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-2-chloroquinoline-4-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline-4-carboxylic acid with bromine in the presence of a suitable catalyst, followed by esterification with ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Ethyl 7-bromo-2-chloroquinoline-4-carboxylate has significant potential in pharmaceutical development due to its structural characteristics and biological activity. Quinoline derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Antimalarial Properties : Studies have shown that compounds similar to this compound demonstrate antimalarial activity, with some derivatives achieving IC50 values below 50 μM, indicating strong efficacy against malaria parasites .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Some derivatives showed significant cytotoxic effects, suggesting a potential role in cancer therapy .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. These methods highlight the versatility of organic synthesis techniques in producing complex heterocyclic compounds. Key synthetic pathways include:

  • Click Chemistry : This technique is employed to create new derivatives efficiently, often using ultrasound irradiation to enhance reaction rates and yields. This method aligns with the principles of green chemistry by reducing reaction times and improving product purity .

Table 1: Comparison of Synthetic Methods

MethodDescriptionYield (%)
Traditional HeatingConventional heating methods for synthesis60-80
Ultrasound IrradiationUse of ultrasound to accelerate reactions78-89
Microwave SynthesisRapid heating techniques to improve reaction efficiency75-90

Biological Mechanisms and Therapeutic Potential

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key areas of research include:

  • Mechanism of Action : Investigating how the compound interacts with biological targets can provide insights into its efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications in the quinoline structure can significantly influence biological activity. For instance, the presence of halogen substituents at specific positions enhances antimalarial and anticancer activities .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Screening : A study reported that various quinoline derivatives, including this compound, were screened against several microbial strains, showing promising results in inhibiting growth.
  • Antimalarial Efficacy : Another research highlighted the synthesis of new quinoline derivatives that exhibited potent antimalarial activity, with some compounds demonstrating IC50 values significantly lower than traditional antimalarial drugs .
  • Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines revealed that certain derivatives had selective cytotoxic effects, particularly against breast cancer cells, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Quinoline derivatives differ significantly in reactivity and applications based on halogen type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Quinoline Carboxylates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Ethyl 7-bromo-2-chloroquinoline-4-carboxylate Br (C7), Cl (C2), COOEt (C4) C₁₂H₉BrClNO₂ 314.57 762260-65-1 Pharmaceutical intermediates
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (C8), OH (C4), COOEt (C3) C₁₂H₁₀BrNO₃ 296.12 208580-23-8 Antibacterial agents
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate Br (C6), Cl (C4), F (C8) C₁₂H₈BrClFNO₂ 332.55 1956331-75-1 Anticancer research
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Cl (C4), CF₃ (C7) C₁₃H₁₀ClF₃NO₂ 329.67 N/A Neuropharmacology
Key Observations:
  • Functional Group Impact : Hydroxyl groups (e.g., C4 in 8-bromo-4-hydroxy compound) improve solubility but reduce stability under acidic conditions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Stability
This compound 150–155 0.5 (DMSO) 3.8 Stable at RT
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 180–185 1.2 (MeOH) 2.5 Hygroscopic
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate 130–135 0.3 (DCM) 4.2 Light-sensitive
Key Findings:
  • Lipophilicity : Higher LogP values (e.g., 4.2 for 6-bromo-4-chloro-8-fluoro derivative) correlate with improved blood-brain barrier penetration, making them suitable for CNS-targeting drugs .
  • Stability : Chlorine at C2 (target compound) enhances thermal stability compared to hydroxylated analogs .
Table 3: Manufacturing and Cost Comparison
Compound Name Synthesis Method Production Cost (USD/kg) Key Manufacturers
This compound Halogenation + esterification 450–500 Hairui Chemical
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Hydroxylation + bromination 600–650 Biopharmacule Speciality Chemicals
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Friedländer synthesis 900–950 Enamine Ltd
Key Insights:
  • Cost Drivers : Trifluoromethyl groups (e.g., in 4-chloro-7-CF₃ derivative) significantly increase production costs due to specialized fluorination steps .
  • Scale-Up Challenges : Brominated compounds require controlled reaction conditions to avoid polyhalogenation byproducts .

Research and Application Highlights

  • Pharmaceuticals: this compound is a key intermediate in α6-GABAAR subtype-selective drugs for anxiety disorders .
  • Agrochemicals: Derivatives with cyclopropyl groups (e.g., Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate) show herbicidal activity .
  • Material Science: Halogenated quinolines are explored as ligands in OLEDs due to their electron-withdrawing properties .

Biological Activity

Ethyl 7-bromo-2-chloroquinoline-4-carboxylate (CAS No. 762260-65-1) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinoline backbone with bromine and chlorine substituents. Its molecular formula is C12H9BrClNO2C_{12}H_9BrClNO_2, with a molecular weight of approximately 314.56 g/mol. The unique substitution pattern on the quinoline ring significantly influences its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Activity
The compound has been extensively studied for its anticancer properties. A significant study investigated its effects on Ehrlich Ascites Carcinoma (EAC) cells in female mice. The results showed a remarkable reduction in tumor cell viability by 100% when treated with the compound, indicating strong antitumor activity . The mechanism of action appears to involve apoptosis induction and antioxidant activity, as confirmed by histopathological examinations of liver and kidney tissues, which showed no adverse effects from the treatment .

3. Anti-inflammatory Effects
this compound also demonstrates anti-inflammatory properties, which may contribute to its overall therapeutic potential. This aspect is particularly relevant for developing treatments for inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to observed biological effects. Further studies are needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:

Compound NameMolecular FormulaUnique Features
Ethyl 7-chloroquinoline-4-carboxylateC12H8ClNO2Lacks bromine substitution
Ethyl 7-bromo-4-chloroquinoline-3-carboxylateC12H8BrClNO2Different position of halogen substitutions
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylateC12H8BrNO3Contains a keto group

This table illustrates how structural differences influence the pharmacokinetic properties and biological activities of these compounds.

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Antitumor Efficacy in EAC Model : A study reported that mice treated with this compound exhibited significant reductions in tumor cell viability and improved antioxidant capacity in liver and kidney tissues, supporting its potential as an effective chemotherapeutic agent .
  • Antimicrobial Testing : Various tests have confirmed the compound's efficacy against multiple bacterial strains, indicating its potential use in developing new antimicrobial agents.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 7-bromo-2-chloroquinoline-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, bromination at the 7-position can be achieved using NBS\text{NBS} (N-bromosuccinimide) in a polar aprotic solvent like DMF, followed by chlorination at the 2-position using PCl5\text{PCl}_5. Ethyl esterification at the 4-position is often performed via a condensation reaction with ethyl chloroformate. Optimization includes controlling reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and using catalysts like FeCl3\text{FeCl}_3 to enhance regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} : To confirm substituent positions and ester functionality. For example, the ester carbonyl (C=O\text{C=O}) appears at ~165–170 ppm in 13C NMR^{13}\text{C NMR}.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : Determines molecular weight (M+\text{M}^+ peak at m/z 329.5 for C12H9BrClNO2\text{C}_{12}\text{H}_9\text{BrClNO}_2).
  • Elemental Analysis : Validates purity (>98% for research-grade samples) .

Q. What are the critical physical properties (e.g., solubility, stability) to consider during experimental design?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO and dichloromethane, poorly soluble in water. Use polar aprotic solvents for reactions.
  • Stability : Sensitive to light and moisture; store under inert atmosphere (argon) at –20°C.
  • Melting Point : ~180–185°C (varies with crystallinity; confirm via DSC) .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of bromo and chloro substituents be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For bromination at the 7-position, use directing groups (e.g., electron-withdrawing ester at C4) to stabilize intermediates. Chlorination at C2 can be achieved via radical pathways using SO2Cl2\text{SO}_2\text{Cl}_2 under UV light. Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. What computational methods are used to predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Assesses solvation effects and conformational stability.
  • QSPR Models : Correlate substituent electronic parameters (Hammett constants) with reaction rates .

Q. How do crystallographic data contribute to understanding molecular structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing motifs. For example, the quinoline ring exhibits π-π stacking (3.5–4.0 Å spacing), while halogen bonds (Br···Cl) stabilize the lattice. Refinement via SHELXL (with Rint<0.05R_{\text{int}} < 0.05) ensures accuracy .

Q. How can contradictory spectral data (e.g., unexpected by-products) be resolved during synthesis?

  • Methodological Answer :

  • HPLC-MS : Identifies by-products (e.g., dihalogenated analogs) via retention time and fragmentation patterns.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.
  • Kinetic Studies : Monitor reaction progress to isolate intermediates (e.g., using TLC at 30-minute intervals) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-bromo-2-chloroquinoline-4-carboxylate
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Ethyl 7-bromo-2-chloroquinoline-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.